2-(3-methylphenyl)-1-(prop-2-en-1-yl)-1H-benzimidazole
Description
2-(3-methylphenyl)-1-(prop-2-en-1-yl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
2-(3-methylphenyl)-1-prop-2-enylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-3-11-19-16-10-5-4-9-15(16)18-17(19)14-8-6-7-13(2)12-14/h3-10,12H,1,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROKWPCLPCWMAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-1-(prop-2-en-1-yl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is usually carried out under acidic or basic conditions, often using catalysts to improve yield and selectivity.
Industrial Production Methods
Industrial production methods for benzimidazoles often involve large-scale batch or continuous processes. These methods may use optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzimidazoles can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert benzimidazoles to their corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, benzimidazoles are used as building blocks for the synthesis of more complex molecules. They serve as ligands in coordination chemistry and as intermediates in organic synthesis.
Biology
Benzimidazoles exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. They are often studied for their potential therapeutic applications.
Medicine
In medicine, benzimidazoles are used as active pharmaceutical ingredients in drugs for treating infections, cancer, and other diseases. Their ability to interact with various biological targets makes them valuable in drug discovery and development.
Industry
In industry, benzimidazoles are used as corrosion inhibitors, dyes, and polymer stabilizers. Their chemical stability and versatility make them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of benzimidazoles often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of the target, leading to the desired biological effect. For example, some benzimidazoles inhibit tubulin polymerization, disrupting cell division and exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-1H-benzimidazole
- 2-(4-methylphenyl)-1H-benzimidazole
- 2-(3-chlorophenyl)-1H-benzimidazole
Uniqueness
2-(3-methylphenyl)-1-(prop-2-en-1-yl)-1H-benzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl and prop-2-en-1-yl groups may confer distinct properties compared to other benzimidazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
